Cas no 86404-63-9 (Difluoro triazolyl acetophenone)

Difluoro triazolyl acetophenone structure
86404-63-9 structure
Difluoro triazolyl acetophenone
86404-63-9
C10H7F2N3O
223.178888559341
MFCD02093825
60982
588080

Difluoro triazolyl acetophenone Properties

Names and Identifiers

    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
    • Voriconazole Related Compound C
    • 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
    • 2-(1H-1,2,4-Triazol-1-yl)-2',4'-difluoroacetophenone
    • 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
    • 1-(2,4-DIFLUOROPHENYL)-2-(1H-1,2,4- TRIAZOLE-1-YL)-ETHANONE
    • 1-(2,4-DIFLUORO-PHENYL)-2-[1,2,4]TRIAZOL-1-YL-ETHANONE
    • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
    • 2',4'-Difluoro-alpha-(1H-1,2,4-Triazol-1-yl)Acetophenone
    • 1-(2,4-Difluorobenzoylmethyl)-1H-1,2,4-triazole
    • 2',4'-DIFLUORO-2-(1H-1,2,4-TRIAZOL-1-YL)ACETOPHENONE
    • Ethanone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
    • HXI8R9R915
    • XCHRPVARHBCFMJ-UHFFFAOYSA-N
    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
    • 1-(2,4-Difluorobenzoylmethyl)-1H-1,2,4-triazo
    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (ACI)
    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
    • 1-(2,4-Difluorophenyl)-2-(4H-1,3,4-triazol-4-yl)ethan-1-one
    • 2′,4′-Difluoro-2-(1,2,4-triazol-1-yl)acetophenone
    • 2′,4′-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
    • UK 51060
    • MLS000681496
    • CS-W013099
    • BCP08801
    • FLUCONAZOLE IMPURITY E [EP IMPURITY]
    • SR-01000492477
    • 2',4'-Difluoro-2-(1,2,4-triazole)-1-yl acetophenone
    • AKOS005208156
    • 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)-acetophenone
    • 2',4'-Difluoro-2-(1H-1,2,4-Triazolyl) acetophenone
    • DTXSID70235529
    • SCHEMBL76005
    • VORICONAZOLE IMPURITY A (EP IMPURITY)
    • VORICONAZOLE IMPURITY A [EP IMPURITY]
    • NS00001891
    • Q27280148
    • A-(1H-1,2,4-triazolyl)acetophenone
    • SY013731
    • UK-51060
    • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone, 95%
    • DS-10468
    • SMR000269159
    • 2,4-Difluoro- alpha -(1H-1,2,4-triazolyl)acetophenone
    • 2,4-difluorophenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
    • EN300-265774
    • SR-01000492477-1
    • FLUCONAZOLE IMPURITY E (EP IMPURITY)
    • Q-200187
    • 1-(2,4-difluoro phenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
    • T2722
    • HY-W012383
    • MFCD02093825
    • O10251
    • UNII-HXI8R9R915
    • F2158-0485
    • 2,4-Difluoro-
    • CHEMBL2063495
    • HMS2555A08
    • 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE
    • 2,4-Difluoro-?-(1H-1,2,4-triazolyl)acetophenone
    • AC-5336
    • DTXCID50158020
    • UK-51,060
    • EC 617-850-9
    • 2 inverted exclamation mark ,4 inverted exclamation mark -Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
    • 2-(1H-1,2,4-Triazol-1-yl)-2\\',4\\'-difluoroacetophenone
    • 2',4'-DIFLUORO-2-(1,2,4-TRIAZOL-1-YL)ACETOPHENONE
    • 86404-63-9
    • 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone
    • +Expand
    • MFCD02093825
    • XCHRPVARHBCFMJ-UHFFFAOYSA-N
    • 1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
    • O=C(CN1C=NC=N1)C1C(F)=CC(F)=CC=1
    • 6652789

Computed Properties

  • 223.05600
  • 0
  • 5
  • 3
  • 223.05571818g/mol
  • 16
  • 264
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 2
  • 0
  • 47.8

Experimental Properties

  • 1.43920
  • 47.78000
  • 1.593
  • 367.6°C at 760 mmHg
  • 103-107 °C (lit.)
  • 188.5℃
  • solid
  • Not determined
  • 1.39

Difluoro triazolyl acetophenone Security Information

Difluoro triazolyl acetophenone Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Difluoro triazolyl acetophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB228799-5 g
2',4'-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone, 95%; .
86404-63-9 95%
5g
€61.80 2023-04-27
Alichem
A019113723-500g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 95%
500g
$255.44 2023-08-31
Ambeed
A930889-5g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 98%
5g
$6.0 2024-07-18
Apollo Scientific
PC1481-5g
2',4'-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone
86404-63-9 98%
5g
£35.00 2023-09-02
Chemenu
CM255396-500g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 95%
500g
$127 2023-03-05
Enamine
EN300-265774-0.05g
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
86404-63-9 95%
0.05g
$19.0 2023-09-14
eNovation Chemicals LLC
D504663-5g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 97%
5g
$200 2022-09-07
Fluorochem
093694-25g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 95%
25g
£10.00 2022-03-01
Life Chemicals
F2158-0485-0.25g
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
86404-63-9 95%+
0.25g
$18.0 2023-09-06
MedChemExpress
HY-W012383-100g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9
100g
¥154 2024-07-24

Difluoro triazolyl acetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  50 min, 85 °C
Reference
Efficient microwave-assisted synthesis of 1-(1H-indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as antifungal agents
Lebouvier, Nicolas; et al, Tetrahedron Letters, 2006, 47(36), 6479-6483

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  1 - 2 h, rt → 80 °C
Reference
Synthesis and biological evaluation of α-triazolyl chalcones as a new type of potential antimicrobial agents and their interaction with calf thymus DNA and human serum albumin
Yin, Ben-Tao; et al, European Journal of Medicinal Chemistry, 2014, 71, 148-159

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 65 °C
Reference
Discovery of 1,2,3-selenadiazole analogues as antifungal agents using a scaffold hopping approach
Xu, Hang; et al, Bioorganic Chemistry, 2021, 115,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Isopropanol
Reference
Application of the Stereoselective Cycloaddition of Sulfenic Acids with Alkenes in Target Synthesis
Tisselli, Patrizia, 2004, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Isopropanol ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C → rt
Reference
Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents
Dehestani, Leila; et al, Bioorganic Chemistry, 2018, 78, 119-129

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Isopropanol ;  reflux
Reference
Synthesis and antifungal studies of bis-mono and difluorophenacyl azolium compounds
Sundaram, Dhanraj T. S. S.; et al, Pharma Chemica, 2014, 6(5), 64-69

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetonitrile ;  8 h, reflux
Reference
Design, synthesis and antitrypanosomal activity of some nitrofurazone 1,2,4-triazolic bioisosteric analogues
Silva, Fredson T.; et al, European Journal of Medicinal Chemistry, 2016, 121, 553-560

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Polyethylene glycol Solvents: Acetonitrile ;  4 - 5 h, reflux
Reference
Study on the new preparation of fluconazole
Wang, Jian-xiang, Zhongguo Xiandai Yingyong Yaoxue, 2006, 23(1), 35-37

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  36 h, rt
1.2 Solvents: Water ;  rt
Reference
Visible-Light-Induced Regioselective Radical Oxo-Amination of Alkenes with O2 as the Oxygen Source
Wang, Jiayang ; et al, Organic Letters, 2023, 25(28), 5333-5338

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Reference
Synthesis and biological evaluation of new fluconazole β-lactam conjugates linked via 1,2,3-triazole
Divse, Jaisingh M.; et al, New Journal of Chemistry, 2017, 41(2), 470-479

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Reference
Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues
Aher, Nilkanth G.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 759-763

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Reference
Design and synthesis of fluconazole/bile acid conjugate using click reaction
Pore, Vandana S.; et al, Tetrahedron, 2006, 62(48), 11178-11186

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
Reference
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Difluoro triazolyl acetophenone Raw materials

Difluoro triazolyl acetophenone Preparation Products

Difluoro triazolyl acetophenone Suppliers

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86404-63-9)
WANG JING LI
18054301623
steven827708@hotmail.com
SHANGHAI INNOPHARM INDUSTRIAL CO., LTD
Audited Supplier Audited Supplier
(CAS:86404-63-9)
QIAN
17701845089
qianqunhuan@hoyaopharm.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86404-63-9)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86404-63-9)
LEI JING LI
15102714773
1178380033@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:86404-63-9)
CAO HAI YAN
19952847550
2143087160@qq.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86404-63-9)
SUN WEN TING
13914000513
sales1@senfeida.com

Difluoro triazolyl acetophenone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86404-63-9)2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
sfd14982
99.9%
200kg
discuss personally